Daumone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

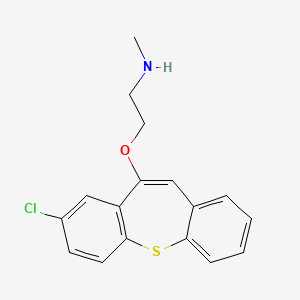

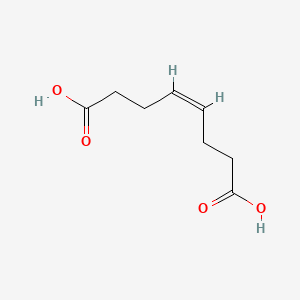

Ascr#1 is an (omega-1)-hydroxy fatty acid ascaroside obtained by formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with ascarylopyranose (the alpha anomer). It is a major component of the dauer pheromone, used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause. It has also been found in Pristionchus pacificus and the sour paste nematode Panagrellus redivivus. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a monocarboxylic acid and an (omega-1)-hydroxy fatty acid ascaroside. It derives from a (6R)-6-hydroxyheptanoic acid. It is a conjugate acid of an ascr#1(1-).

Scientific Research Applications

1. Role in Signal Transduction Pathways

Daumone, a component of the Caenorhabditis elegans dauer pheromone, affects major signal transduction pathways, influencing developmental arrest at the dauer stage versus growth to adulthood. It impacts the transforming growth factor beta (TGF-β) and daf-2/IGF1R pathways, similar to natural pheromone extracts. Synthetic this compound has physiological effects distinct from natural pheromone, including toxicity at high concentrations (Gallo & Riddle, 2009).

2. Communication and Adaptation in Harsh Environments

This compound plays a critical role in communication among Caenorhabditis elegans, especially under stressful conditions like overcrowding or starvation. It signals worms to enter the dauer stage, a non-ageing and enduring phase of the nematode lifecycle. This stage has distinct adaptive features and extended life, positioning this compound as a key regulator in developmental and aging processes (Jeong et al., 2005).

3. Quantification in Biological Systems

Methods using HPLC/MS-MS have been developed for quantifying this compound in mouse plasma. These methods follow FDA regulations for bioanalytical method validation and are essential for understanding the distribution and impact of this compound in mammalian systems (Noh et al., 2012).

4. Antiangiogenic Activities

This compound and its lipid derivatives exhibit potent antiangiogenic activity, surpassing known agents like fumagillin and thalidomide. This discovery suggests potential applications in treating diseases characterized by abnormal angiogenesis, such as certain types of cancer (Ricci et al., 2015).

5. Biosynthesis and Homeostasis

This compound biosynthesis is essential for cellular homeostasis in Caenorhabditis elegans. The production of this compound, especially in response to temperature changes, is critical for coping with environmental changes. This understanding aids in elucidating the complex mechanisms governing organismal responses to environmental stimuli (Joo et al., 2010).

6. Caloric Restriction Mimetic and Aging

This compound has been studied for its potential as a caloric restriction mimetic, showing promise in extending lifespan and reducing age-related issues like hepatic inflammation and fibrosis in mice. This suggests potential applications in anti-aging research and therapies (Park et al., 2014).

properties

Molecular Formula |

C13H24O6 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid |

InChI |

InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 |

InChI Key |

KBTQMAFDKPKMEJ-UYNYGYNWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCC(=O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCC(=O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)

![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)

![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)

![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)